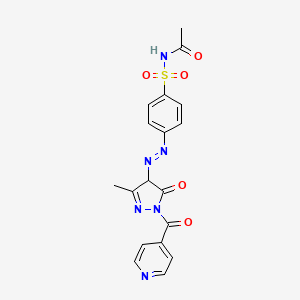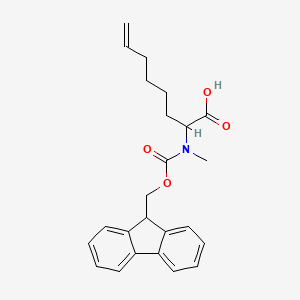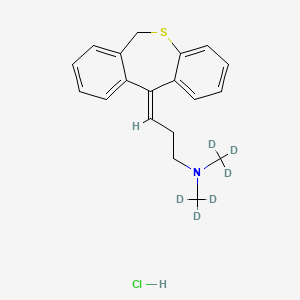
Diethyl 2,3-difluorofumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,3-difluorofumarate is an organic compound with the molecular formula C8H10F2O4 It is a diester of fumaric acid, where two fluorine atoms are substituted at the 2 and 3 positions of the fumarate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2,3-difluorofumarate can be synthesized through the esterification of 2,3-difluorofumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, would be essential to obtain high-purity product suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2,3-difluorofumarate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The double bond in the fumarate backbone can be reduced to form diethyl 2,3-difluorosuccinate.
Hydrolysis: The ester groups can be hydrolyzed to yield 2,3-difluorofumaric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Diethyl 2,3-difluorosuccinate.
Hydrolysis: 2,3-difluorofumaric acid.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,3-difluorofumarate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorinated moieties into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving fumarate derivatives.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which diethyl 2,3-difluorofumarate exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its reactivity and interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Lacks the fluorine atoms, making it less reactive in certain contexts.
Diethyl maleate: The cis-isomer of diethyl fumarate, with different chemical properties and reactivity.
Uniqueness: Diethyl 2,3-difluorofumarate is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific biochemical interactions, making it a valuable tool in research and industrial applications .
Eigenschaften
Molekularformel |
C8H10F2O4 |
|---|---|
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
diethyl (E)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3/b6-5+ |
InChI-Schlüssel |
PBYMHUNMKVHXHO-AATRIKPKSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C(=O)OCC)\F)/F |
Kanonische SMILES |
CCOC(=O)C(=C(C(=O)OCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)







![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)
![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)

